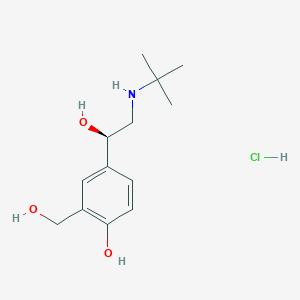
Levalbutérol chlorhydrate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Levalbuterol hydrochloride has a wide range of scientific research applications. In chemistry, it is used in β2-adrenergic-mediated cell signaling studies . In biology and medicine, it is extensively studied for its bronchodilator effects, making it a critical component in the treatment of asthma and COPD . The compound is also used in the development of drug-resin formulations for sustained-release suspensions . Additionally, levalbuterol hydrochloride is utilized in pharmacological research to understand its interactions with β2 adrenergic receptors and its effects on airway smooth muscle relaxation .
Mécanisme D'action
Levalbuterol hydrochloride exerts its effects by activating β2 adrenergic receptors on airway smooth muscle. This activation leads to the stimulation of adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cyclic AMP) . Elevated cyclic AMP levels activate protein kinase A, which inhibits the phosphorylation of myosin and reduces intracellular calcium concentrations, resulting in muscle relaxation . This mechanism helps to alleviate bronchospasm and improve airflow in patients with asthma and COPD .
Safety and Hazards
Orientations Futures
Levalbuterol is currently used for the management of COPD and asthma . It is administered via inhalation, delivering the medication directly into the airways and lungs, thereby minimizing side effects because of reduced systemic absorption of the inhaled medications . Future research may focus on further understanding its mechanism of action and potential side effects, as well as exploring new therapeutic applications.
Analyse Biochimique
Biochemical Properties
Levalbuterol Hydrochloride acts by binding to the β2 adrenergic receptors on airway smooth muscle . This interaction leads to the activation of adenylate cyclase and an increase in the intracellular concentration of 3’,5’-cyclic adenosine monophosphate (cyclic AMP) .
Cellular Effects
The increase in cyclic AMP activates protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, inducing muscle relaxation . Increased cyclic AMP concentrations are also associated with the inhibition of the release of mediators from mast cells in the airways .
Molecular Mechanism
The molecular mechanism of Levalbuterol Hydrochloride involves the activation of β2 adrenergic receptors on airway smooth muscle . This leads to the activation of adenylate cyclase and an increase in the intracellular concentration of cyclic AMP . The increase in cyclic AMP activates protein kinase A, which inhibits the phosphorylation of myosin, leading to muscle relaxation .
Méthodes De Préparation
La préparation du chlorhydrate de lévalbutérol implique une réduction catalytique asymétrique, qui permet la production d'un produit chiral de haute pureté en utilisant une petite quantité de catalyseur chiral . Cette méthode garantit que le produit répond aux normes de qualité de la Pharmacopée des États-Unis, avec une pureté supérieure à 99,90% et des impuretés minimales . Les méthodes de production industrielle impliquent souvent la préparation d'une suspension de ®-SLB.D-DBTA dans un solvant, suivie de l'ajout d'acide chlorhydrique pour former du chlorhydrate de lévalbutérol brut. Le produit brut est ensuite isolé et purifié par recristallisation .
Analyse Des Réactions Chimiques
Le chlorhydrate de lévalbutérol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent l'acide chlorhydrique, utilisé dans le processus de préparation . Les principaux produits formés à partir de ces réactions comprennent le sel chlorhydrate de lévalbutérol, qui est la forme active utilisée dans les traitements médicaux . La stabilité et la réactivité du composé sont influencées par sa nature chirale, qui permet des interactions sélectives avec les cibles biologiques .
Applications de la recherche scientifique
Le chlorhydrate de lévalbutérol a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé dans des études de signalisation cellulaire β2-adrénergique . En biologie et en médecine, il est largement étudié pour ses effets bronchodilatateurs, ce qui en fait un élément essentiel du traitement de l'asthme et de la MPOC . Le composé est également utilisé dans le développement de formulations de médicaments-résines pour des suspensions à libération prolongée . De plus, le chlorhydrate de lévalbutérol est utilisé en recherche pharmacologique pour comprendre ses interactions avec les récepteurs β2 adrénergiques et ses effets sur la relaxation des muscles lisses des voies respiratoires .
Mécanisme d'action
Le chlorhydrate de lévalbutérol exerce ses effets en activant les récepteurs β2 adrénergiques sur les muscles lisses des voies respiratoires. Cette activation conduit à la stimulation de l'adénylate cyclase, ce qui augmente la concentration intracellulaire d'adénosine monophosphate cyclique (AMPc) . Les niveaux élevés d'AMPc activent la protéine kinase A, ce qui inhibe la phosphorylation de la myosine et réduit les concentrations de calcium intracellulaire, entraînant une relaxation musculaire . Ce mécanisme contribue à soulager le bronchospasme et à améliorer le débit d'air chez les patients asthmatiques et atteints de MPOC .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de lévalbutérol est souvent comparé à l'albutérol, qui est un mélange racémique contenant à la fois les ®- et (S)-énantiomères . Bien que les deux composés soient des bronchodilatateurs efficaces, le chlorhydrate de lévalbutérol est considéré comme ayant moins d'effets secondaires, tels que la tachycardie, en raison de l'absence de l'(S)-énantiomère . D'autres composés similaires incluent l'épinéphrine, également utilisée comme bronchodilatateur mais ayant un éventail d'effets plus large en raison de son action sur plusieurs récepteurs adrénergiques . La sélectivité du chlorhydrate de lévalbutérol pour les récepteurs β2 adrénergiques en fait un choix de prédilection pour le traitement ciblé des affections respiratoires .
Propriétés
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWYCOLFIFTLK-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198296 | |
| Record name | Levalbuterol hydrochloride [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50293-90-8 | |
| Record name | Levalbuterol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50293-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levalbuterol hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050293908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levalbuterol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Levalbuterol hydrochloride [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-alpha1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVALBUTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ1526QJM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)


![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)



![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)

